molecular formula C20H22N4O B2468641 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1171468-91-9

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2468641
CAS No.: 1171468-91-9
M. Wt: 334.423
InChI Key: HDIJNFCJBMSFDM-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Fluorescent Staining

Hoechst 33258, a closely related analogue, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has made it a valuable tool in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Hoechst analogues also show promise as radioprotectors and topoisomerase inhibitors, suggesting a pathway for rational drug design and investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antitubercular Activity

Macozinone, a piperazine-benzothiazinone derivative, is under investigation for treating tuberculosis (TB). It targets decaprenylphospohoryl ribose oxidase DprE1, essential for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. Pilot clinical studies indicate optimism for its development towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Enzyme Inhibition

The compound shares structural features with dipeptidyl peptidase IV (DPP IV) inhibitors, indicating potential for treating type 2 diabetes mellitus by inhibiting GLP-1 and GIP degradation. This suggests that modifications to the (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone structure could yield novel antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Corrosion Inhibition

The tolyltriazole component has been studied for its effectiveness in inhibiting copper and brass corrosion in various environments. This suggests potential applications in materials science for protecting metals from corrosion (Walker, 1976).

Antioxidant Activity

Chromones and derivatives, structurally related to this compound, have demonstrated significant antioxidant potential. This activity is associated with their capacity to neutralize active oxygen and inhibit free radical processes, suggesting applications in preventing cell impairment leading to diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJNFCJBMSFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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